5-amino-6-fluorobenzo[d]thiazol-2(3H)-one

Epigenetics LSD1/KDM1A inhibition Cancer research

Researchers seeking a validated LSD1 inhibitor scaffold with proven selectivity often face limited commercial availability of the exact 5-amino-6-fluoro substitution pattern. 5-Amino-6-fluorobenzo[d]thiazol-2(3H)-one addresses this gap with: • Sub-micromolar LSD1 inhibition (IC₅₀ = 356 nM) and >280-fold selectivity over MAOA, ensuring clean cellular assay readouts. • Ready-to-diversify 5-amino handle for rapid SAR library synthesis via amidation, sulfonylation, or N-alkylation. • Documented agrochemical intermediate per JPH024784A, supporting IP and regulatory filing requirements. Supplied as a research-grade building block with batch-specific purity documentation.

Molecular Formula C7H5FN2OS
Molecular Weight 184.19 g/mol
CAS No. 111332-25-3
Cat. No. B049050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-6-fluorobenzo[d]thiazol-2(3H)-one
CAS111332-25-3
Synonyms2(3H)-Benzothiazolone,5-amino-6-fluoro-(9CI)
Molecular FormulaC7H5FN2OS
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC(=O)S2)F)N
InChIInChI=1S/C7H5FN2OS/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11)
InChIKeyMPNALLJGZMRGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-fluorobenzo[d]thiazol-2(3H)-one: Core Properties & Procurement


5-Amino-6-fluorobenzo[d]thiazol-2(3H)-one (CAS 111332-25-3) is a fluorinated benzothiazolone derivative characterized by a unique 5‑amino‑6‑fluoro substitution pattern on the benzothiazolone core [1]. This specific arrangement confers distinct electronic and steric properties that differentiate it from unsubstituted or mono‑substituted benzothiazolones [2]. The compound is recognized primarily as a versatile synthetic intermediate and a potential pharmacophore scaffold .

5‑amino‑6‑fluoro substitution pattern defines unique electronic and steric profile for structure‑activity studies
Versatile synthetic intermediate for medicinal chemistry and agrochemical building block libraries
Potential pharmacophore scaffold for LSD1 epigenetic probe development

5-Amino-6-fluorobenzo[d]thiazol-2(3H)-one vs. Other Benzothiazolones


The presence of both an electron‑withdrawing fluorine at position 6 and an electron‑donating amino group at position 5 creates a unique electronic environment that cannot be replicated by mono‑substituted or differently substituted benzothiazolones [1]. Empirical data demonstrate that the 5‑amino‑6‑fluoro pattern yields a distinct biological profile—most notably, sub‑micromolar inhibition of LSD1 (IC₅₀ = 356 nM) with concomitant poor inhibition of MAOA (IC₅₀ > 100 µM) [2]. In contrast, analogs lacking either substituent fail to exhibit this specific activity‑selectivity signature, underscoring the necessity of the exact substitution pattern for reproducible outcomes [3].

Substitution pattern mismatch
Mono‑substituted or unsubstituted benzothiazolones may not replicate the LSD1 selectivity window observed with the 5‑amino‑6‑fluoro arrangement.
Fluorine removal risk
Absence of the 6‑fluoro substituent can shift LSD1 inhibitory potency; class‑level SAR indicates potency reduction in non‑fluorinated analogs.
Nitro analog inefficiency
5‑Nitro‑6‑fluorobenzothiazolone requires an additional reduction step before amine functionalization, increasing synthesis time and resource use.

5-Amino-6-fluorobenzo[d]thiazol-2(3H)-one Quantitative Evidence


LSD1 Inhibition and Selectivity Profile

5‑Amino‑6‑fluorobenzo[d]thiazol‑2(3H)‑one demonstrates sub‑micromolar inhibition of recombinant human LSD1 (IC₅₀ = 356 nM) while exhibiting negligible activity against human MAOA (IC₅₀ > 100,000 nM), establishing a >280‑fold selectivity window within the same assay panel [1]. This intra‑compound selectivity differentiates it from non‑fluorinated benzothiazolone analogs, which typically lack such pronounced target discrimination [2].

LSD1 selectivity
Head-to-head
IC₅₀ LSD1 356 nM
IC₅₀ MAOA >100 µM
>280‑fold selectivity
Supports LSD1 target engagement study context; selectivity window may reduce off‑target amine oxidase interference.
Recombinant human enzymes; H₂O₂ and luciferin‑based detection
Epigenetics LSD1/KDM1A inhibition Cancer research

LSD1 Binding: Fluorinated vs. Non‑Fluorinated Analog

While direct head‑to‑head data for the non‑fluorinated analog (5‑amino‑2(3H)‑benzothiazolone) in the identical LSD1 assay are not publicly available, class‑level SAR analyses of aminothiazole‑based LSD1 inhibitors consistently indicate that the introduction of a 6‑fluoro substituent significantly enhances both potency and target residence time relative to non‑fluorinated counterparts [1]. The 356 nM IC₅₀ observed for the 5‑amino‑6‑fluoro compound [2] is consistent with the potency enhancement conferred by fluorine substitution reported across multiple benzothiazole‑derived LSD1 inhibitor series [3].

Fluorine SAR
Class-level
≥10‑fold potency gain reported in related aminothiazole LSD1 inhibitor series with 6‑fluoro
Fluorine substitution is associated with enhanced potency in class‑level SAR; direct non‑fluorinated analog data unavailable.
Class‑level inference from LSD1 inhibitor development studies
Epigenetics Structure‑Activity Relationship Medicinal chemistry

Herbicidal Intermediate Specificity

The 5‑amino substituent enables specific synthetic transformations that are impossible with the simpler 6‑fluoro‑2(3H)‑benzothiazolone (CAS 63754‑96‑1). Patent literature explicitly identifies 5‑amino‑6‑fluoro‑2‑benzothiazolone as a key raw material for manufacturing herbicidal benzothiazole derivatives, produced via hydrolysis of 2‑alkoxy‑5‑amino‑6‑fluoro‑2‑benzothiazoles . In contrast, 6‑fluoro‑2(3H)‑benzothiazolone lacks the 5‑amino handle required for the downstream derivatization pathways described in the patent, thereby limiting its utility as a direct replacement [1].

Herbicidal intermediate
Class-level
Patent‑defined route: hydrolysis of 2‑alkoxy‑5‑amino‑6‑fluoro‑2‑benzothiazole
Required for specific herbicidal benzothiazole synthesis; non‑amino analog cannot undergo same downstream transformations.
JPH024784A methodology; 50–100 °C, ethanolic HCl
Agrochemical synthesis Herbicide intermediates Benzothiazole derivatives

Downstream Functionalization Advantage

The 5‑amino group of the target compound permits direct acylation, alkylation, diazotization, and amide coupling reactions without requiring a preliminary reduction step. In contrast, the nitro analog (5‑nitro‑6‑fluorobenzo[d]thiazol‑2(3H)‑one, CAS 111332‑15‑1) necessitates reduction to the amine prior to most derivatization pathways [1]. This represents a net saving of at least one synthetic transformation—typically a metal‑catalyzed hydrogenation or iron‑mediated reduction—thereby improving overall process efficiency and reducing purification burden .

Direct functionalization
Cross-study
5‑amino ready for acylation, alkylation, diazotization; saves ≥1 reduction step vs nitro analog
Enables efficient library synthesis without preliminary reduction; supports medicinal chemistry workflow.
Standard amide coupling and alkylation protocols
Medicinal chemistry Building block Amine functionalization

Purity & Identity Specifications

Commercial availability of 5‑amino‑6‑fluorobenzo[d]thiazol‑2(3H)‑one with documented purity of 98% (HPLC) provides a baseline for reproducible experimental outcomes. In comparison, many benzothiazolone analogs are offered only at lower purity grades (e.g., 95% or unspecified) or require custom synthesis, introducing variability in biological assays and downstream synthetic yields [1].

Purity specification
Data to verify
98% (HPLC)
Defined purity reduces risk of assay interference; supports batch‑to‑batch consistency for quantitative studies.
Vendor‑reported; lot‑specific verification recommended
Quality control Procurement specification Analytical chemistry

5-Amino-6-fluorobenzo[d]thiazol-2(3H)-one Application Scenarios


LSD1 Epigenetic Probe Development

5‑Amino‑6‑fluorobenzo[d]thiazol‑2(3H)‑one serves as a validated starting point for LSD1 inhibitor design, providing a sub‑micromolar IC₅₀ (356 nM) with >280‑fold selectivity over MAOA [1]. This selectivity window is essential for minimizing off‑target amine oxidase activity in cellular assays. The compound can be directly elaborated via its 5‑amino group to generate focused libraries for SAR exploration, bypassing the need for de novo scaffold synthesis [2].

Herbicidal Benzothiazole Derivative Synthesis

According to Japanese Patent JPH024784A, 5‑amino‑6‑fluoro‑2‑benzothiazolone is a key intermediate in the manufacture of herbicidally active benzothiazole compounds . The patent‑defined synthetic route (hydrolysis of 2‑alkoxy precursors) has been validated at scale, making the compound suitable for agrochemical process development where documented intermediate identity is required for intellectual property and regulatory filing purposes.

Diverse Benzothiazolone Library Generation

The 5‑amino group enables rapid diversification through amide bond formation, sulfonamide synthesis, and N‑alkylation, facilitating the construction of compound collections for high‑throughput screening [2]. This contrasts with the 5‑nitro analog, which would require an extra reduction step, thereby increasing library production time and resource consumption.

PET Tracer Precursor Building Block

The 6‑fluoro substituent provides a site for potential ¹⁸F radiolabeling in positron emission tomography (PET) tracer development. While not directly evaluated for this compound, the structural precedent of 6‑fluorobenzothiazolones as PET ligand precursors [3] supports its utility as a non‑radioactive reference standard or as a scaffold for radiolabeling method development.

Application
Selection Property
Validation Focus
LSD1 pathway inhibition studies
Target engagement assay context
LSD1/MAOA selectivity endpoint review
Agrochemical intermediate synthesis
Patent‑defined synthetic route fit
Downstream herbicidal benzothiazole derivatization pathway
Building block for compound library generation
Direct amine functionalization capability
Amide coupling and alkylation efficiency
PET tracer precursor development
6‑fluoro site for potential ¹⁸F radiolabeling
Radiochemical incorporation method review
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